molecular formula C19H14INO B324122 N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide

N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B324122
M. Wt: 399.2 g/mol
InChI Key: LBLBKXOZWDVWJW-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C19H14INO It is a derivative of biphenyl, where the biphenyl core is substituted with an iodophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-iodoaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.

    Cyclization: The compound can form cyclic structures through intramolecular cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation: Products include oxidized forms of the carboxamide group, such as carboxylic acids.

    Reduction: Products include reduced forms of the carboxamide group, such as amines.

Scientific Research Applications

N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. The carboxamide group can form hydrogen bonds, further stabilizing interactions with molecular targets. These interactions can modulate biological pathways, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)biphenyl-4-carboxamide
  • N-(2-chlorophenyl)biphenyl-4-carboxamide
  • N-(2-fluorophenyl)biphenyl-4-carboxamide

Uniqueness

N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to participate in halogen bonding. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications where these characteristics are advantageous.

Properties

Molecular Formula

C19H14INO

Molecular Weight

399.2 g/mol

IUPAC Name

N-(2-iodophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H14INO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)

InChI Key

LBLBKXOZWDVWJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I

Origin of Product

United States

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